Sodium 3,5-dimethylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,5-dimethylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt derivative of 3,5-dimethylbenzenesulfinic acid. This compound is part of the broader class of sodium sulfinates, which are known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dimethylbenzene-1-sulfinate typically involves the sulfonation of 3,5-dimethylbenzene (m-xylene) followed by neutralization with sodium hydroxide. The general reaction can be represented as follows: [ \text{3,5-dimethylbenzene} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for sodium sulfinates, including this compound, often involve large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium 3,5-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: 3,5-dimethylbenzenesulfonic acid.
Reduction: 3,5-dimethylbenzenesulfide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3,5-dimethylbenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 3,5-dimethylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3,5-dimethylbenzene-1-sulfinate is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to sodium benzenesulfinate, it has increased steric hindrance, which can affect its nucleophilicity and electrophilicity. This makes it a valuable compound for specific synthetic applications where such properties are desired .
Biological Activity
Sodium 3,5-dimethylbenzene-1-sulfinate typically appears as a white crystalline solid and is soluble in water. Its chemical formula is C9H11NaO2S. The synthesis of this compound can be achieved through various methods, including sulfonation reactions involving 3,5-dimethylbenzenesulfinic acid. The general reaction conditions often involve the use of reagents such as sulfur trioxide or chlorosulfonic acid under controlled temperatures .
Antimicrobial Activity
Compounds within the sulfonate family, including this compound, have been associated with various biological activities:
- Antibacterial Properties : Similar organosulfur compounds have demonstrated antibacterial effects against a range of pathogens. For instance, studies suggest that sulfinates can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Research into related sulfenimines indicates that they exhibit antifungal properties against yeasts like Candida albicans and Cryptococcus neoformans, suggesting potential applications in treating fungal infections .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The sulfonate group can act as a nucleophile, engaging with electrophilic centers in proteins and enzymes. This interaction can modulate biochemical pathways, potentially leading to antimicrobial effects .
Case Studies and Research Findings
While direct studies on this compound are sparse, several case studies on related compounds provide valuable insights into its potential applications:
Properties
Molecular Formula |
C8H9NaO2S |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
sodium;3,5-dimethylbenzenesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-6-3-7(2)5-8(4-6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
HKQDDXUHNMSFFZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.